molecular formula C13H15Cl2NO B7646509 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone

2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone

Cat. No.: B7646509
M. Wt: 272.17 g/mol
InChI Key: YPLGLLZATIGFIK-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone typically involves the reaction of 4-(4-chlorophenyl)piperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of 2-hydroxy-1-[4-(4-chlorophenyl)piperidin-1-yl]ethane.

    Oxidation: Formation of 2-chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets in biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloro-1-piperidin-1-yl-ethanone: A structurally similar compound with a piperidine ring and a chloroethanone moiety but lacking the 4-chlorophenyl group.

    4-(4-Chlorophenyl)piperidine: A related compound with a piperidine ring substituted with a 4-chlorophenyl group but without the chloroethanone moiety.

Uniqueness: 2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone is unique due to the presence of both the 4-chlorophenyl group and the chloroethanone moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c14-9-13(17)16-7-5-11(6-8-16)10-1-3-12(15)4-2-10/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLGLLZATIGFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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